

# Application Notes: Live-Cell Imaging with Chitosan-Cy7.5

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## Compound of Interest

Compound Name: Chitosan-Cy7.5 (MW 10000)

Cat. No.: B13394586

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## Introduction

Chitosan, a natural polysaccharide derived from chitin, is a biocompatible and biodegradable polymer with low toxicity and immunogenicity.<sup>[1][2][3]</sup> These properties make it an excellent candidate for various biomedical applications, including drug delivery and bioimaging.<sup>[3][4]</sup> When conjugated with the near-infrared (NIR) fluorescent dye Cy7.5, Chitosan-Cy7.5 becomes a powerful tool for live-cell imaging.<sup>[5][6]</sup> The Cy7.5 dye offers the advantage of emission in the NIR spectrum, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration, making it suitable for both in vitro and in vivo imaging.<sup>[7]</sup>

## Principle of Action

Chitosan-Cy7.5 nanoparticles are typically prepared through methods like ionic gelation, where the positively charged chitosan interacts with a cross-linking agent.<sup>[1][8]</sup> The resulting nanoparticles can then be taken up by cells through endocytosis.<sup>[9]</sup> The efficiency of cellular uptake is often dependent on the nanoparticle concentration and incubation time.<sup>[10]</sup> Once internalized, the nanoparticles accumulate in intracellular compartments, such as endosomes and lysosomes, allowing for visualization of these structures and tracking of cellular processes over time.<sup>[11]</sup>

## Applications in Research

- **Cancer Cell Imaging and Tracking:** Chitosan-based nanoparticles have been effectively used to label and image cancer cells for research purposes.<sup>[10][11][12][13]</sup> The enhanced

permeability and retention (EPR) effect in tumor tissues can lead to preferential accumulation of nanoparticles in cancerous regions in vivo.[12]

- **Drug Delivery Monitoring:** As chitosan is a popular vehicle for drug delivery, conjugating it with Cy7.5 allows researchers to visualize the cellular uptake and intracellular trafficking of the drug carrier in real-time.[3]
- **Biocompatibility and Cytotoxicity Studies:** The biocompatibility of Chitosan-Cy7.5 can be assessed by monitoring cell viability and morphology during live-cell imaging experiments. [14][15]

## Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization and cellular uptake studies of fluorescently labeled chitosan nanoparticles. The values can vary depending on the specific preparation methods and cell lines used.

Parameter	Typical Value Range	Significance
Nanoparticle Size (Diameter)	50 - 300 nm	Influences cellular uptake efficiency and biodistribution.
Zeta Potential	+20 to +40 mV	A positive charge facilitates interaction with negatively charged cell membranes.
Polydispersity Index (PDI)	< 0.3	Indicates a narrow and uniform size distribution of nanoparticles.
Cellular Uptake Efficiency	Varies (Concentration and time-dependent)	Demonstrates the effectiveness of the nanoparticles as intracellular probes.
Excitation Maximum ( $\lambda_{ex}$ )	~788 nm <sup>[7]</sup>	Optimal wavelength for exciting the Cy7.5 dye.
Emission Maximum ( $\lambda_{em}$ )	~808 nm <sup>[7]</sup>	Optimal wavelength for detecting the fluorescence signal from Cy7.5.

## Experimental Protocols

### I. Preparation of Chitosan-Cy7.5 Nanoparticles (Ionic Gelation Method)

This protocol describes a general method for preparing Chitosan-Cy7.5 nanoparticles.

Materials:

- Chitosan (medium molecular weight, >75% deacetylation)
- Acetic acid
- Sodium tripolyphosphate (TPP)

- Chitosan-Cy7.5 (commercially available or synthesized by reacting chitosan with Cy7.5 NHS ester)
- Nuclease-free water
- Magnetic stirrer
- Centrifuge

#### Procedure:

- **Chitosan Solution Preparation:** Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
- **Cy7.5-Chitosan Incorporation:** If starting with unlabeled chitosan, Cy7.5 NHS ester can be reacted with the primary amine groups of chitosan in a suitable buffer (e.g., bicarbonate buffer, pH 8.5) overnight in the dark. The labeled chitosan is then purified by dialysis. Alternatively, use commercially available Chitosan-Cy7.5.
- **Nanoparticle Formation:** a. Prepare a 0.5 mg/mL TPP solution in nuclease-free water. b. While stirring the Chitosan-Cy7.5 solution at a moderate speed, add the TPP solution dropwise. c. A milky-white suspension should form, indicating the formation of nanoparticles. d. Continue stirring for 30 minutes at room temperature.
- **Purification:** a. Centrifuge the nanoparticle suspension at 10,000 x g for 30 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in nuclease-free water. c. Repeat the washing step twice to remove any unreacted reagents.
- **Characterization:** a. Determine the size distribution and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS). b. Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM). c. Confirm the presence of Cy7.5 by measuring the fluorescence spectrum of the nanoparticle suspension.

## II. Live-Cell Imaging Protocol

This protocol provides a general guideline for imaging live cells labeled with Chitosan-Cy7.5 nanoparticles.

#### Materials:

- Cultured cells (e.g., HeLa, A549, or a cell line of interest)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Chitosan-Cy7.5 nanoparticle suspension
- Fluorescence microscope equipped with a NIR laser and appropriate filter sets
- Live-cell imaging chamber or dish

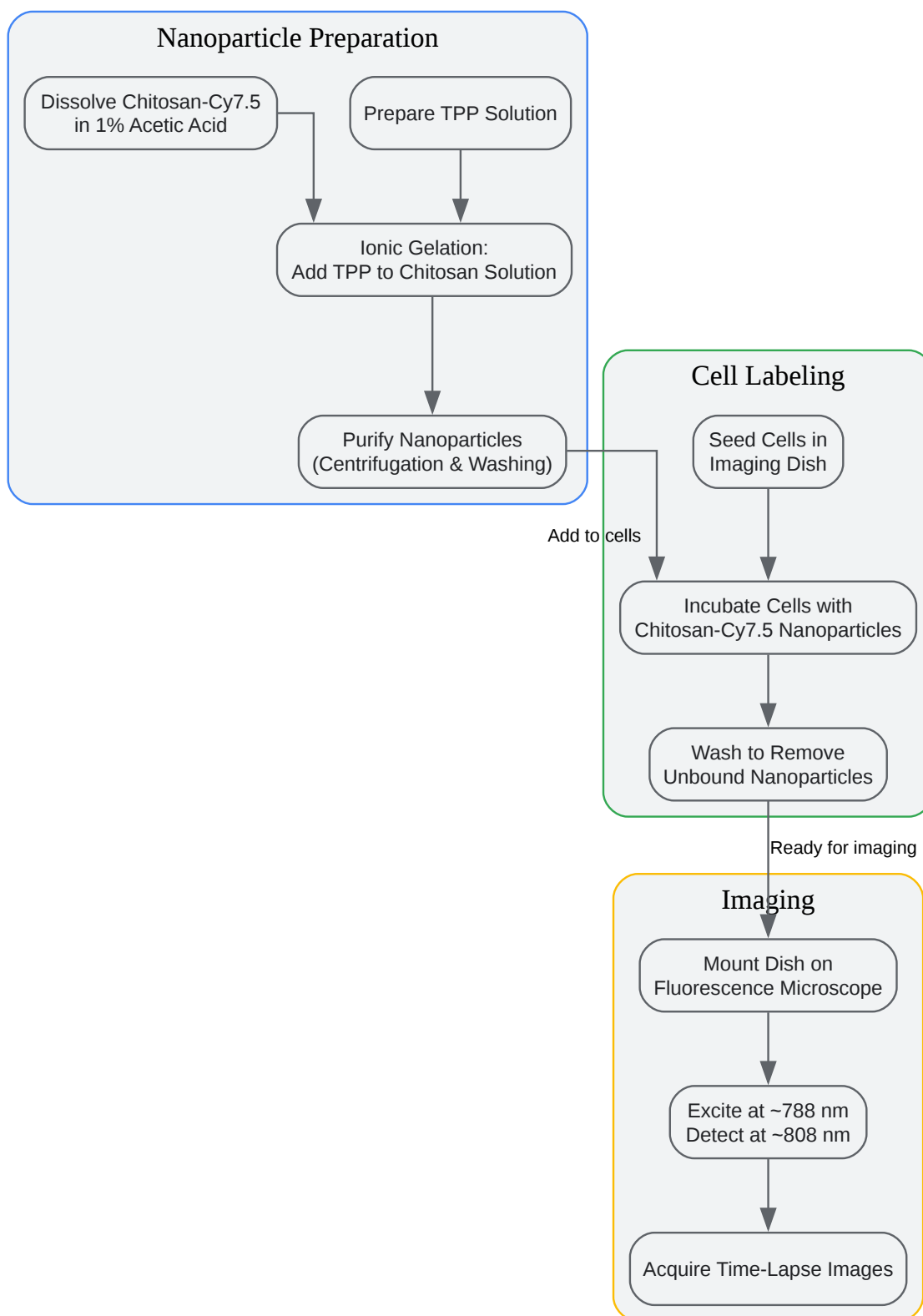
#### Procedure:

- Cell Seeding: Seed the cells onto a glass-bottom dish or a live-cell imaging chamber at a suitable density to achieve 60-70% confluency on the day of the experiment.
- Cell Labeling: a. On the day of the experiment, remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add fresh, pre-warmed complete culture medium containing the desired concentration of Chitosan-Cy7.5 nanoparticles (e.g., 50-200 µg/mL, optimization may be required). d. Incubate the cells for a specific period (e.g., 2-24 hours) at 37°C in a 5% CO<sub>2</sub> incubator. The incubation time will depend on the cell type and the desired level of uptake.
- Washing: a. After incubation, remove the nanoparticle-containing medium. b. Wash the cells three times with pre-warmed PBS to remove any unbound nanoparticles. c. Add fresh, pre-warmed live-cell imaging medium (e.g., phenol red-free medium) to the cells.
- Imaging: a. Place the imaging dish on the stage of the fluorescence microscope equipped for live-cell imaging (with temperature and CO<sub>2</sub> control). b. Locate the cells using brightfield or phase-contrast microscopy. c. Excite the cells with a laser line appropriate for Cy7.5 (e.g.,

780 nm) and capture the emission using a filter centered around 810 nm. d. Acquire images at different time points to observe the dynamics of the labeled nanoparticles within the cells.

## Visualizations

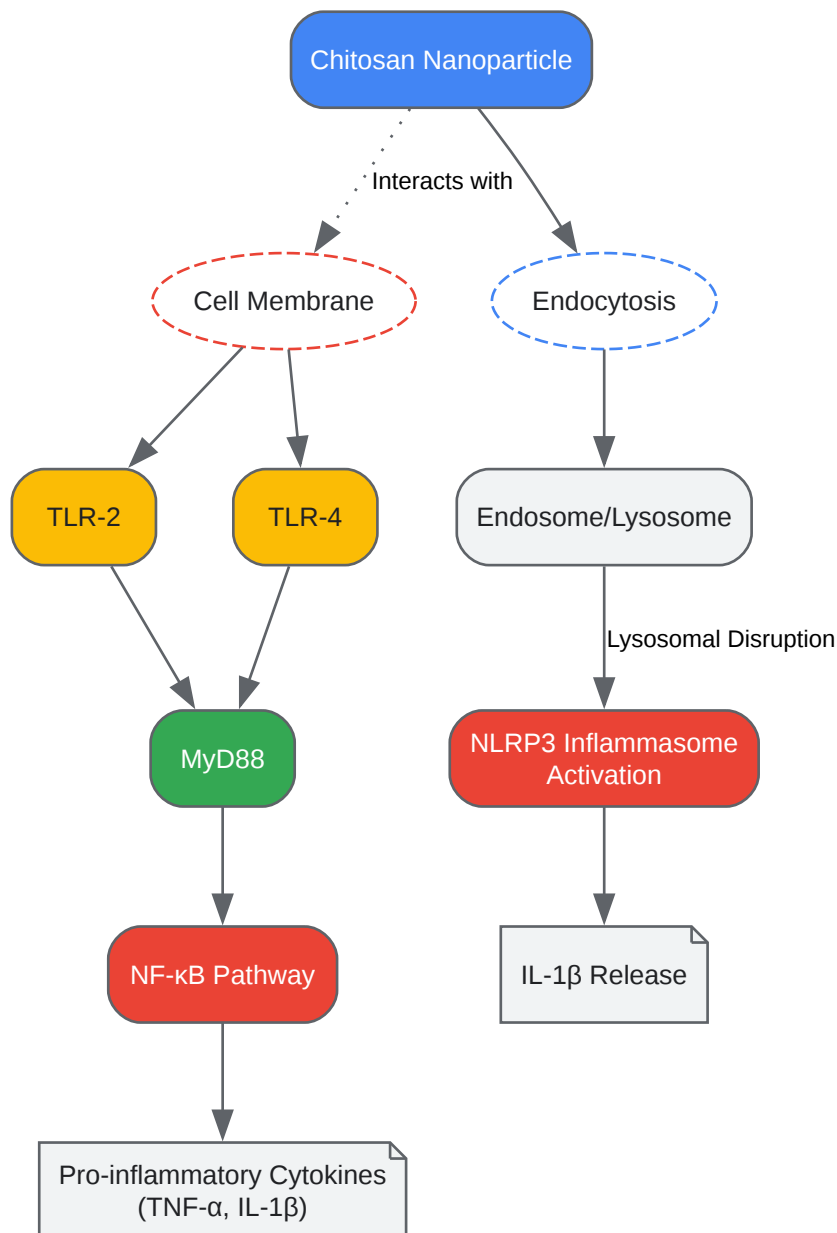
### Chitosan-Cy7.5 Live-Cell Imaging Workflow



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Caption: Workflow for live-cell imaging with Chitosan-Cy7.5.

## Potential Signaling Pathways Activated by Chitosan



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Caption: Chitosan interaction with cellular signaling pathways.

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